4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide
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Overview
Description
3-[2-(1-methylpyridin-4-yl)ethyl]-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-methylpyridin-4-yl)ethyl]-1H-indole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-methylpyridin-4-yl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-[2-(1-methylpyridin-4-yl)ethyl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(1-methylpyridin-4-yl)ethyl]-1H-indole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and are known for their pharmacological activities.
Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Uniqueness
What sets 3-[2-(1-methylpyridin-4-yl)ethyl]-1H-indole apart is its unique combination of the indole and pyridine rings, which may confer distinct electronic and steric properties, making it a valuable scaffold for drug design and other applications .
Properties
CAS No. |
21070-75-7 |
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Molecular Formula |
C16H17BrN2 |
Molecular Weight |
317.22 g/mol |
IUPAC Name |
3-[2-(1-methylpyridin-1-ium-4-yl)ethyl]-1H-indole;bromide |
InChI |
InChI=1S/C16H17N2.BrH/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-5,8-12,17H,6-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
UBGFNMIIUSFJGS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CCC2=CNC3=CC=CC=C32.[Br-] |
Origin of Product |
United States |
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